molecular formula C15H21ClN2 B2600140 [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride CAS No. 23690-87-1

[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride

Cat. No.: B2600140
CAS No.: 23690-87-1
M. Wt: 264.8
InChI Key: QCNRYLCRWPWRDQ-UHFFFAOYSA-N
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Description

[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride (CAS: 23690-87-1) is a synthetic carbazole derivative featuring a propylamine side chain substituted at the 9-position of the tetrahydrocarbazole core. It is commercially available with 95% purity and has been cataloged as a building block for pharmaceutical or biochemical research . The compound’s structure combines the aromaticity and rigidity of the carbazole scaffold with the hydrophilic amine hydrochloride moiety, making it a candidate for studying receptor-binding interactions or modifying physicochemical properties in drug design.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1,3,6,8H,2,4-5,7,9-11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNRYLCRWPWRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride typically involves the following steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

    Alkylation: The next step involves the alkylation of the carbazole core with a suitable alkyl halide to introduce the propyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydrocarbazole derivatives, which are often modified at the 9-position to explore structure-activity relationships (SAR). Below is a systematic comparison with structurally related analogs based on side-chain variations, substituents, and functional groups.

Carbazole Derivatives with Alkylamine Side Chains

describes carbazole-based amides (e.g., compounds 5a–5l) with alkylamine chains of varying lengths (butyl, pentyl, hexyl) and substituents on the carbazole ring (methyl, methoxyphenyl). Key differences include:

  • Chain Length : The target compound’s propylamine chain is shorter than the butyl/pentyl/hexyl chains in derivatives. Shorter chains may reduce steric hindrance and alter solubility .
  • Substituents : The target compound lacks ring substituents, whereas derivatives include 1-methyl or 1-(4-methoxyphenyl) groups, which could influence electronic properties and binding affinity .
Table 1: Comparison with Alkylamine Carbazole Derivatives
Compound Side Chain Length Functional Group Carbazole Substituent Key Reference
Target Compound Propyl (C3) Amine hydrochloride None
N-(4-aminobutyl)-5a Butyl (C4) Amide None
N-(5-aminopentyl)-5g Pentyl (C5) Amide 1-Methyl
N-(6-aminohexyl)-5j Hexyl (C6) Amide 1-(4-Methoxyphenyl)

Tetrahydrocarbazole Derivatives with Aromatic/Acetamide Linkages

discloses tetrahydrocarbazole derivatives (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) featuring acetamide groups linked via a carbonyl bridge. Key distinctions include:

  • Linkage Type: The target compound’s direct propylamine linkage contrasts with the carbonyl-acetamide bridge in compounds.
  • Substituents : derivatives include halogen (Cl, F) or methyl groups at the 6-position of the carbazole, which could modulate electronic properties and metabolic stability .
Table 2: Comparison with Acetamide-Linked Carbazoles
Compound Linkage Type Carbazole Substituent Functional Group Key Reference
Target Compound Propylamine None Amine hydrochloride
Patent Compound (Cl) Carbonyl-acetamide 6-Chloro Acetamide
Patent Compound (F) Carbonyl-acetamide 6-Fluoro Acetamide

Piperazine and Heterocyclic Analogs

highlights piperazine derivatives (e.g., HBK14–HBK19) with phenoxy-alkyl side chains and methoxyphenyl groups.

  • Core Structure : Piperazine vs. carbazole. The carbazole’s planar aromatic system may enhance π-π stacking interactions compared to piperazine’s flexibility .
  • Side Chains: HBK16–HBK19 feature phenoxypropyl chains with methyl or chloro substituents, which could influence lipophilicity and target selectivity .

Implications for Drug Design

  • Amine vs.
  • Substituent Effects : Halogen or methoxy groups (as in and ) could enhance binding affinity but may introduce metabolic liabilities .

Biological Activity

[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, pharmacological properties, and relevant research findings.

The primary target of this compound is butyrylcholinesterase (BChE) . The compound acts as an inhibitor of BChE, which plays a crucial role in cholinergic neurotransmission. By inhibiting BChE activity, the compound may enhance cholinergic signaling pathways, potentially leading to neuroprotective effects against neurodegenerative conditions.

Biochemical Pathways

The inhibition of BChE by this compound affects several biochemical pathways related to neurotransmission. This modulation may contribute to its neuroprotective properties, particularly in models of neurodegeneration where cholinergic dysfunction is evident.

Pharmacokinetics and Drug-Likeness

The compound adheres to Lipinski's Rule of Five , indicating favorable pharmacokinetic properties such as good absorption and permeability. Its molecular structure suggests a balance between hydrophilicity and lipophilicity, enhancing its potential as a therapeutic agent.

Biological Activity

Recent studies have evaluated the biological activity of this compound in various contexts:

  • Neuroprotective Effects : Research has shown that this compound exhibits neuroprotective properties in neuronal cell models. For instance, it was effective in protecting HT22 cells from glutamate-induced toxicity at low concentrations (around 3 µM), likely through antioxidative mechanisms .
  • Antimicrobial Activity : While primarily studied for its neuroprotective effects, related carbazole compounds have demonstrated antimicrobial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition for similar compounds were reported between 11.1 mm to 26.08 mm at concentrations of 50 µg/mL .
  • Inhibition of STAT3 Activation : Some derivatives have been shown to inhibit the activation of the STAT3 pathway by significant percentages (50%-95% inhibition at 50 µM), suggesting potential applications in cancer therapy .

Case Studies and Research Findings

StudyFindings
Reddy et al. (2015)Evaluated N-substituted carbazoles for antimicrobial activity; compounds showed zones of inhibition against S. aureus and E. coli .
Kaushik et al. (2015)Synthesized carbazole derivatives with antibacterial properties; some compounds showed significant inhibition against multiple bacterial strains .
Neuroprotection StudyDemonstrated that certain carbazole derivatives protect neuronal cells from oxidative stress-induced damage .

Comparison with Related Compounds

Comparative studies highlight the unique properties of this compound relative to other alkyl derivatives:

CompoundStructureKey Activity
[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine hydrochlorideEthyl groupModerate neuroprotective activity
[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)butyl]amine hydrochlorideButyl groupEnhanced hydrophobic interactions
[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methyl]amine hydrochlorideMethyl groupLower biological activity compared to propyl variant

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